molecular formula C12H9FN2OS B2860541 4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine CAS No. 2227107-42-6

4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine

Cat. No.: B2860541
CAS No.: 2227107-42-6
M. Wt: 248.28
InChI Key: DTDNGFUTVZMMPU-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug

Scientific Research Applications

Anticancer Potential

One of the primary research focuses has been the exploration of benzothiazole derivatives, including 4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine, for their potent anticancer properties. Studies have shown that these compounds exhibit highly selective and potent antitumor properties both in vitro and in vivo. The mechanism of action is closely associated with the biotransformation by cytochrome P450 1A1 to active metabolites. Modifications to the benzothiazole nucleus, such as fluorination, have been employed to overcome metabolic inactivation, enhancing the compound's antitumor efficacy. For instance, the lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole demonstrated significant retardation of breast and ovarian xenograft tumors growth, highlighting its potential suitability for clinical evaluation (Bradshaw et al., 2002).

Antimicrobial Activities

Research has also focused on the antimicrobial properties of benzothiazole derivatives. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains such as S. epidermidis. These findings underscore the potential of these compounds in developing new therapeutic strategies with minimized cytotoxicity against cancer cells while also providing significant antimicrobial benefits (Gür et al., 2020).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, benzothiazole derivatives have been investigated for their role as catalysts in sustainable chemical processes. For example, thiazolium carbene-based catalysts derived from vitamin B1 have been shown to facilitate the N-formylation and N-methylation of amines using CO2 as the carbon source, representing a facile and environmentally friendly approach for the synthesis of valuable pharmaceuticals and natural products (Das et al., 2016).

Fluorescence and Optical Properties

The fluorescence effects of benzothiazole derivatives have been extensively studied, revealing potential applications in bioimaging and sensor development. Spectroscopic and theoretical studies have highlighted the impact of molecular aggregation and the position of amino groups on fluorescence effects, providing insights into the design of fluorescence-based probes for biological and chemical sensing applications (Matwijczuk et al., 2018).

Properties

IUPAC Name

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2OS/c1-6-8-4-7(13)2-3-10(8)16-11(6)9-5-17-12(14)15-9/h2-5H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDNGFUTVZMMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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